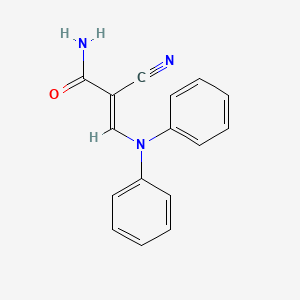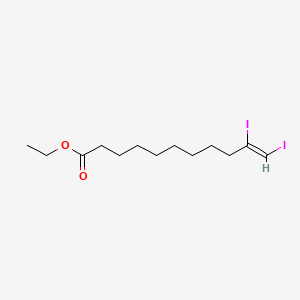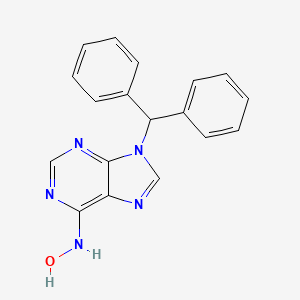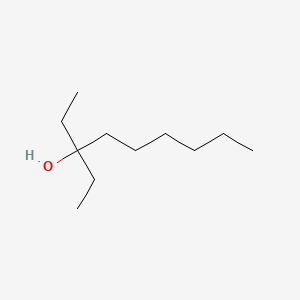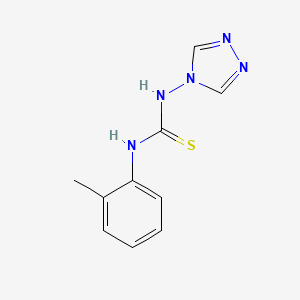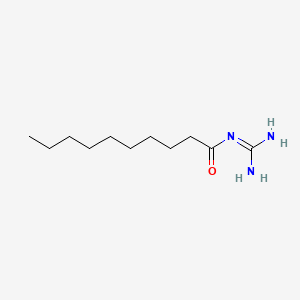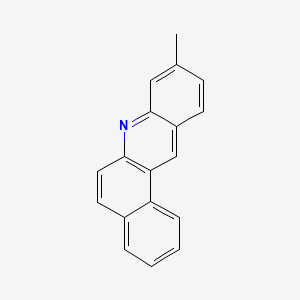
Morpholinium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholinium palmitate is a chemical compound formed by the combination of morpholine and palmitic acid. Morpholine is an organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups . Palmitic acid, also known as hexadecanoic acid, is a saturated fatty acid with the chemical formula C16H32O2. The resulting compound, this compound, is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morpholinium palmitate can be synthesized through the reaction of morpholine with palmitic acid. The process typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the morpholinium salt. One common method involves the use of microwave irradiation of equimolar amounts of morpholine and palmitic acid in water, in the presence of potassium carbonate . This method is known for its high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholinium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield morpholinium oxides, while reduction can produce reduced morpholinium derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholinium palmitate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of morpholinium palmitate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and affecting cellular functions. In biological systems, this compound can inhibit the activity of certain enzymes and disrupt microbial cell walls, leading to its antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholinium palmitate can be compared with other similar compounds, such as:
Morpholinium chloride: Formed by the reaction of morpholine with hydrochloric acid.
Piperidinium palmitate: Similar structure but with a piperidine ring instead of a morpholine ring.
Pyrrolidinium palmitate: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
This compound is unique due to its combination of morpholine and palmitic acid, which imparts specific properties such as enhanced solubility and stability. Its ability to form ionic liquids and its potential antimicrobial properties make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
69228-44-0 |
|---|---|
Molekularformel |
C20H41NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
hexadecanoic acid;morpholine |
InChI |
InChI=1S/C16H32O2.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3-6-4-2-5-1/h2-15H2,1H3,(H,17,18);5H,1-4H2 |
InChI-Schlüssel |
ISRQAVNWPOWWCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


